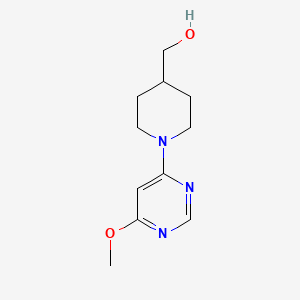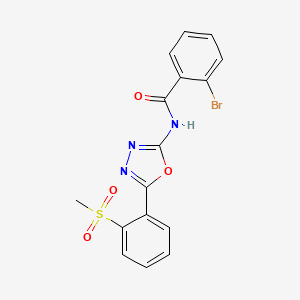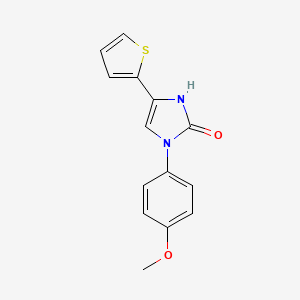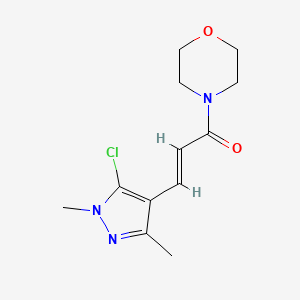
Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances based on their structure . The molecular formula shows the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process would include the reaction conditions, the reagents and catalysts used, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Forensic Science Applications :
- Hair Analysis for Alcohol Abuse : Studies have shown that ethyl glucuronide, a metabolite related to Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate, can be used as a marker in hair for diagnosing chronic alcohol abuse. This application is significant in forensic science for assessing alcohol consumption history (Morini et al., 2010).
- Post-Mortem Markers of Alcohol Abuse : Ethyl glucuronide in hair and phosphatidylethanol in blood have been evaluated as post-mortem markers for alcohol abuse. Such markers are crucial in medico-legal investigations (Bendroth et al., 2008).
Medicinal Chemistry :
- Cardioactivity and Molecular Structure : Research into derivatives of diethyl 2,6-dimethyl-4-isoxazolyldihydropyridines, which are structurally related to Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate, has shown potential in developing vasodilators for treating hypertension and angina (McKenna et al., 1988).
- Antimitotic Agents : Certain pyridine derivatives, which are structurally related to Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate, have demonstrated antitumor activity, suggesting potential applications in cancer treatment (Temple et al., 1992).
Organometallic Chemistry :
- Catalysts for Polymerization : Boratabenzene zirconium complexes, closely related to the subject compound, have been studied for their efficacy as catalysts in olefin polymerization. Such catalysts are important in the synthesis of polymeric materials (Ashe et al., 1998).
Organic Chemistry :
- Selective O-Glucosidation : Research has shown that certain derivatives of Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate can induce highly selective O-glucosidation, a crucial reaction in organic synthesis (Okada et al., 2007).
- Copolyesters Synthesis : Studies on copolyesters containing terephthalic and bio-based furanic units have utilized monomers derived from ethyl 2-furoate, demonstrating the compound's relevance in synthesizing novel polymeric materials (Abid et al., 2008).
Zeolite Chemistry :
- Conversion of Alcohols to Hydrocarbons : Research on synthetic zeolites like H-ZSM-5 has explored the conversion of methanol and ethanol to hydrocarbons, with findings relevant to the catalytic properties of compounds similar to Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate (Derouane et al., 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-[di(propan-2-yl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-8-23-16(21)14-9-15(13(7)18-12(14)6)19-17(22)20(10(2)3)11(4)5/h9-11H,8H2,1-7H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONIDMIPMNLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,3-diisopropylureido)-2,6-dimethylnicotinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)

![N-(3-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2593053.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)


![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)